Technical Whitepaper: Characterization and Application of Fluorescent Red Mega 500
Technical Whitepaper: Characterization and Application of Fluorescent Red Mega 500
The following technical guide is structured to provide actionable, high-level scientific insight into Fluorescent Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore.
Executive Summary: The "Mega" Advantage
In high-content screening and multiparametric flow cytometry, spectral crowding is the primary limiting factor. Fluorescent Red Mega 500 is engineered to bypass this limitation through a Large Stokes Shift (LSS) mechanism.
Unlike conventional fluorophores (e.g., Rhodamine or Cyanine) which possess a narrow Stokes shift (~20–30 nm), Fluorescent Red Mega 500 exhibits a shift exceeding 100 nm . This unique photophysical property allows researchers to excite the fluorophore with a standard 488 nm (Blue) or 514 nm (Green) laser line while collecting emission in the Red channel (~610 nm) .
Key Capability: This enables "Single-Laser, Dual-Color" multiplexing. You can simultaneously image GFP/FITC (Ex 488 / Em 520) and Fluorescent Red Mega 500 (Ex 488-500 / Em 612) using the same excitation source but distinct emission filters, effectively doubling the utility of the Argon-ion laser line without cross-talk.
Physicochemical & Spectral Specifications
The following data represents the core photophysical profile of Fluorescent Red Mega 500. These values are critical for configuring optical benches and selecting filter sets.
Table 1: Core Spectral Data
| Property | Value | Technical Context |
| Excitation Max ( | 500 nm | Optimized for 488 nm (Argon) or 514 nm lasers. |
| Emission Max ( | 612 nm | Deep Red emission; distinct from FITC/GFP (520 nm). |
| Stokes Shift | ~112 nm | "Mega" shift prevents self-quenching and allows spectral separation. |
| Extinction Coefficient ( | 90,000 M⁻¹cm⁻¹ | High molar absorptivity indicates strong brightness potential. |
| Mechanism | TICT | Twisted Intramolecular Charge Transfer (Environment sensitive).[1] |
| Solubility | DMSO, DMF, Water | Soluble in water, but fluorescence intensity is environment-dependent. |
Critical Mechanism Note: Fluorescent Red Mega 500 operates via Twisted Intramolecular Charge Transfer (TICT) .[1] In highly polar solvents (like pure PBS), the excited state may undergo non-radiative decay (low Quantum Yield). Upon binding to proteins (antibodies) or in apolar micro-environments, the TICT state is stabilized, significantly increasing fluorescence quantum yield. This makes the dye an excellent "Turn-On" label for bioconjugation.
Multiplexing Logic & Signal Pathway
The primary utility of Fluorescent Red Mega 500 is its ability to sit alongside standard green fluorophores. The diagram below illustrates the optical path logic that permits this separation.
Diagram 1: Single-Laser / Dual-Emission Optical Path
Caption: Optical configuration for simultaneous detection of FITC (Green) and Mega 500 (Red) using a single excitation source.
Experimental Protocol: Immunofluorescence & Optimization
To ensure high Signal-to-Noise (S/N) ratios, the staining protocol must account for the dye's solvatochromic nature.
Phase A: Bioconjugation (If labeling primary antibodies)
Standard NHS-ester chemistry is recommended.
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Buffer: Use Sodium Bicarbonate (0.1 M, pH 8.3). Avoid primary amines (Tris/Glycine).
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Ratio: Target a Dye-to-Protein (D/P) ratio of 3:1 to 5:1 .
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Reasoning: LSS dyes are less prone to self-quenching than Fluorescein, allowing slightly higher labeling densities, but over-labeling can still precipitate the antibody.
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Purification: Gel filtration (Sephadex G-25) is mandatory to remove free dye, which can cause high background in TICT-based probes.
Phase B: Staining Workflow (Self-Validating)
The following workflow includes "Checkpoints" to validate the assay performance.
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Block: 5% BSA or Normal Serum in PBS (1 hour).
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Primary Antibody: Incubate specific primary antibody.
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Secondary Antibody (Mega 500 Conjugate):
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Dilution: 1:100 – 1:500 (Titration required).
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Checkpoint 1 (Bleed-through Check): Prepare a "Mega 500 Only" control slide. Image this slide in the Green Channel (525 nm) .
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Validation: Signal in the Green channel must be <1% of the Red channel signal. If high green signal exists, the emission filter is too wide or the dye is degraded.
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Counterstain: DAPI (Blue).
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Note: DAPI (Ex 358 / Em 461) is spectrally distinct and safe to use.
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Mounting (CRITICAL):
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Use a hardening mounting medium (e.g., Fluoromount-G or ProLong Diamond).
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Avoid glycerol-only mounts if possible, as the refractive index and polarity change can slightly shift the emission peak or alter quantum yield due to the TICT mechanism.
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Diagram 2: Validation Workflow
Caption: Quality Control decision tree to ensure spectral purity before multiplexing.
Troubleshooting & Limitations
Solvatochromism (Environment Sensitivity)
Because Fluorescent Red Mega 500 relies on charge transfer, its brightness can vary based on the local environment (pH and polarity).
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Symptom: Low signal despite good labeling.
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Solution: Ensure the mounting media is cured. Wet mounts in PBS may show lower quantum yield than cured mounts in specialized antifade reagents.
Photostability
While "Mega" dyes generally offer better photostability than Fluorescein, they are not as robust as some Rhodamine derivatives (like Alexa Fluor 594).
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Mitigation: Use antifade mounting media and limit laser power during focusing.
Filter Selection
Do not use a standard "TRITC" filter set. TRITC sets usually excite at 550 nm.
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Requirement: You must use a filter set that excites at ~480–500 nm but collects emission >590 nm. If your microscope has a "Long Pass" 515 filter for GFP, the Mega 500 signal will bleed into the GFP channel if not band-limited.
References
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Sigma-Aldrich. Fluorescent Red Mega 500 Product Specification & Spectral Table. (Accessed 2023).
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McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[1][2] Analytical and Bioanalytical Chemistry. (Describing the TICT mechanism and spectral properties of Red Mega 500).
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Yasgar, A., et al. (2016).[3] "Fluorescence polarization assays in high-throughput screening and drug discovery." Expert Opinion on Drug Discovery.
Sources
- 1. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
